molecular formula C17H12ClNO3 B1310419 1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid CAS No. 903160-54-3

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid

Cat. No. B1310419
M. Wt: 313.7 g/mol
InChI Key: NNRBVQJKRJDMOR-UHFFFAOYSA-N
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Description

“1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also has a carboxylic acid group, a formyl group, and a chlorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the indole group. The chlorobenzyl group might add some steric hindrance .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the carboxylic acid group could participate in esterification or amide formation reactions. The formyl group could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a carboxylic acid group are typically acidic, and the presence of the chlorobenzyl group could increase the compound’s lipophilicity .

Scientific Research Applications

Synthetic Applications

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is used in various synthetic applications. For instance, it serves as a starting material in the Ullmann coupling reaction to produce substituted 1-acetyl-1H-indol-3-yl acetates. These compounds are precursors in chromogenic compounds that aid in identifying microorganisms (Dominguez et al., 2009).

Biological Activity

This compound has been utilized in the synthesis of indole-2-carboxylic acid derivatives, which have significant antibacterial and moderate antifungal activities. These derivatives show potential as therapeutic agents due to their antimicrobial properties (Raju et al., 2015).

Chemical Transformations

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is involved in chemical transformations like the preparation of ethyl 5-formyl-1H-indole-2-carboxylates from sulfomethyl groups (Pete et al., 2003).

Molecular Docking Studies

In recent studies, the compound has been used in molecular docking to understand binding interactions with target proteins. This application is crucial in the development of new drugs and understanding their mechanisms (Ganga Reddy et al., 2022).

Novel Synthetic Intermediates

The compound is key in creating novel synthetic intermediates for various chemical reactions. For example, it's used in the synthesis of ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, which are valuable intermediates in synthetic chemistry (Pete et al., 2006).

Selective Receptor Antagonist

It has been synthesized as a part of compounds acting as selective glycine-site NMDA receptor antagonists, showing potential in neurological therapeutic applications (Baron et al., 2005).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-formylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c18-12-5-3-4-11(8-12)9-19-15-7-2-1-6-13(15)14(10-20)16(19)17(21)22/h1-8,10H,9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRBVQJKRJDMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)Cl)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid

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